tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
Description
Properties
Molecular Formula |
C12H21FN2O3 |
|---|---|
Molecular Weight |
260.30 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H21FN2O3/c1-10(2,3)18-9(17)15-6-11(7-15)4-14-5-12(11,13)8-16/h14,16H,4-8H2,1-3H3 |
InChI Key |
UVGZMEDLLKRKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC2(CO)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Spirocyclic Core
- The spirocyclic core is generally formed by cyclization reactions of suitable precursors containing nitrogen atoms and appropriate side chains.
- A common approach involves starting from a diaza-containing linear or cyclic precursor that undergoes intramolecular cyclization under acidic or basic conditions to form the spiro ring system.
- For example, a precursor with a protected amine and a reactive carbonyl or halide group can cyclize to form the diazaspiro[3.4]octane scaffold.
Installation of the Hydroxymethyl Group
- The hydroxymethyl substituent at the 8-position can be introduced by nucleophilic substitution or addition reactions .
- A common method is the reduction of a formyl or aldehyde intermediate at the spiro center to the corresponding hydroxymethyl group using mild reducing agents such as sodium borohydride (NaBH4) .
- Alternatively, hydroxymethylation can be achieved by reaction with formaldehyde under controlled conditions.
Formation of the tert-Butyl Ester
- The tert-butyl ester group is introduced by esterification of the carboxylic acid or its precursor with tert-butyl chloroformate or tert-butanol in the presence of a base such as triethylamine .
- This step is typically performed under mild conditions to avoid side reactions and preserve the spirocyclic structure.
Representative Synthetic Route (Hypothetical Example)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Diaza precursor, acid/base catalyst | Formation of diazaspiro[3.4]octane core |
| 2 | Fluorination | NFSI or Selectfluor, solvent (e.g., acetonitrile), room temp | Introduction of fluorine at 8-position |
| 3 | Hydroxymethylation | Formaldehyde, base or NaBH4 reduction | Installation of hydroxymethyl group |
| 4 | Esterification | tert-Butyl chloroformate, triethylamine, mild temp | Formation of tert-butyl ester at 2-position |
Chemical Reaction Analysis
- Oxidation/Reduction: The hydroxymethyl group can be oxidized to aldehyde or acid or reduced from aldehyde intermediates.
- Substitution: The hydroxymethyl group can be modified via nucleophilic substitution to introduce other functionalities.
- Protection/Deprotection: Amines and carboxyl groups may require protection during intermediate steps to prevent side reactions.
Research Findings and Data Summary
| Parameter | Data/Observation |
|---|---|
| Molecular Weight | ~260.31 g/mol |
| Molecular Formula | C12H21FN2O3 |
| Key Functional Groups | tert-Butyl ester, fluorine, hydroxymethyl, diazaspiro core |
| Typical Yield | Variable, often moderate to good (50-85%) depending on step |
| Reaction Conditions | Mild to moderate temperatures, inert atmosphere often required |
| Purification | Column chromatography, crystallization |
Notes on Practical Considerations
- The stereochemistry at the spiro center is critical and may require chiral resolution or stereoselective synthesis.
- Fluorination reactions must be carefully controlled to avoid over-fluorination or side reactions.
- The hydroxymethyl group is sensitive to oxidation; thus, reducing conditions or inert atmosphere may be necessary.
- The tert-butyl ester provides stability and can be removed under acidic conditions if needed for further derivatization.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to modify the spirocyclic core or the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted spirocyclic compounds
Scientific Research Applications
tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The spirocyclic structure provides a rigid framework that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Spiro Core
tert-Butyl 8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- CAS No.: 1357354-17-6
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol.
- Key Differences : Lacks the fluorine atom at position 6. The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the fluorinated analog. Predicted collision cross sections (CCS) for its adducts (e.g., [M+H]+ CCS: 160.0 Ų) suggest distinct mass spectrometry profiles.
tert-Butyl 8-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
- Ref. : 10-F785905 (CymitQuimica).
- Key Differences : Substitutes hydroxymethyl with a difluoromethyl group. The difluoromethyl group enhances lipophilicity (higher LogP) and may improve blood-brain barrier penetration compared to the hydroxymethyl derivative.
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
Variations in Spiro Ring Systems
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate
- CAS No.: 1041026-71-4
- Molecular Formula : C₂₂H₃₈N₄O₈
- Molecular Weight : 486.56 g/mol.
- The oxalate salt form enhances solubility in polar solvents.
tert-Butyl 5-thia-2-azaspiro[3.4]octane-2-carboxylate
- CAS No.: 1373029-00-5.
- Key Differences : Replaces one nitrogen atom with sulfur (5-thia). Sulfur’s larger atomic radius and polarizability may alter binding interactions in biological targets.
Functional Group Modifications
6-Benzyl 2-(tert-butyl) (S)-8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2,6-dicarboxylate
- CAS No.: Not explicitly provided (referenced in ).
- Molecular Formula : C₂₂H₂₈FN₂O₅ (inferred).
- Key Differences : Incorporates a benzyl ester at position 6, increasing molecular weight and lipophilicity. The dual carbamate/ester functionality may complicate hydrolysis kinetics.
tert-Butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
- CAS No.: 929301-99-5.
- Key Differences: A spiro[3.5]nonane system with a benzyl group. The expanded ring size (7-membered vs. 6-membered) alters torsional angles and may influence receptor binding.
Key Research Findings
- Fluorine Impact : The 8-fluoro substitution in the target compound likely enhances metabolic stability by resisting oxidative degradation, a common issue with hydroxymethyl groups.
- Safety Profile: Fluorinated spiro compounds require stringent handling (e.g., P210 precaution: avoid ignition sources), whereas non-fluorinated analogs may have simpler safety protocols.
Biological Activity
tert-Butyl 8-fluoro-8-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a complex organic compound characterized by its spirocyclic structure, which includes a tert-butyl ester group, a fluorine atom, and a hydroxymethyl substituent. Its unique molecular architecture suggests potential biological activities that merit detailed exploration.
- Chemical Formula : C_{12}H_{21}F N_{2}O_{3}
- Molecular Weight : Approximately 260.31 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be assessed through various mechanisms, including its potential as an antimicrobial agent and its interactions with specific biological targets.
Antimicrobial Activity
Recent studies have highlighted the potential of compounds derived from the diazaspiro[3.4]octane core in exhibiting significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, a related compound demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against M. tuberculosis H37Rv, indicating strong antitubercular activity . This suggests that this compound may share similar antimicrobial properties due to structural similarities.
- Molecular Docking Studies : Molecular docking simulations can elucidate how this compound interacts with various biological targets, such as enzymes or receptors involved in disease pathways.
- Binding Affinity Assays : These assays measure the strength of the interaction between the compound and its target, providing insights into its potential efficacy in therapeutic applications.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tert-butyl 5-fluoro-5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate | Similar spiro structure; different nitrogen positioning | Potentially different biological activity due to structural variation |
| Tert-butyl 6-fluoro-2-azaspiro[3.3]heptane-2-carboxylate | Azaspiro structure with fluorine | Variations in nitrogen content affect reactivity |
| Tert-butyl (S)-7-hydroxy-2-oxa-5-azaspiro[3.4]octane-5-carboxylate | Contains an oxo group instead of nitrogen | May exhibit distinct pharmacological profiles |
This comparison highlights the uniqueness of this compound within its class based on its specific functional groups and stereochemistry.
Case Studies and Research Findings
- Antitubercular Activity : A study focusing on diazaspiro compounds found that certain derivatives exhibited remarkable antitubercular activity, suggesting that modifications to the diazaspiro framework can enhance efficacy against resistant strains of bacteria .
- Cancer Treatment Potential : Compounds within this structural class have been identified as inhibitors of menin-MLL1 interactions, which are crucial in certain cancer pathways. This indicates potential applications in oncology for compounds like this compound .
- Neuropharmacological Effects : Some derivatives have shown promise as selective dopamine D3 receptor antagonists, which could be beneficial in treating disorders like schizophrenia or addiction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
